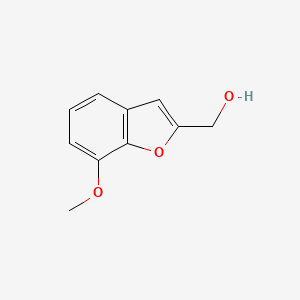
(7-Methoxy-1-benzofuran-2-yl)methanol
Vue d'ensemble
Description
“(7-Methoxy-1-benzofuran-2-yl)methanol” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)methanol” was confirmed by elemental analysis, FT-IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Benzofuran compounds have been used in various chemical reactions . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(7-Methoxy-1-benzofuran-2-yl)methanol” include a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Applications De Recherche Scientifique
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities. For instance, certain compounds have been found to inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The specific compound mentioned has not been directly referenced, but its structural similarity to these active compounds suggests potential in this field.
Synthesis of Anticancer Agents
Microwave-assisted synthesis has been used to obtain benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These have been evaluated for their anticancer activity against human ovarian cancer cell lines . This indicates a role for the compound in the synthesis of new anticancer agents.
Pro-apoptotic Properties
Benzofuran–coumarin derivatives have been studied for their pro-apoptotic properties. One such study compared different compounds to understand their effectiveness in inducing apoptosis in cancer cells . This suggests that (7-Methoxy-1-benzofuran-2-yl)methanol could be explored for similar properties.
Antimicrobial Activity
The substitution pattern on the benzofuran scaffold has been found to influence antimicrobial activity. Specifically, substituents containing halogens or hydroxyl groups at the 4-position have exhibited good antimicrobial activity . This points to potential antimicrobial research applications for the compound.
Natural Product Synthesis
Benzofuran is a common scaffold in natural products, and there has been an increase in research on natural products containing benzofuran rings. These studies focus on isolating new natural products and screening them for biological activities . The compound could be involved in the synthesis or modification of such natural products.
Orientations Futures
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDZMYNEZZENIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472639 | |
| Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-1-benzofuran-2-yl)methanol | |
CAS RN |
75566-54-0 | |
| Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

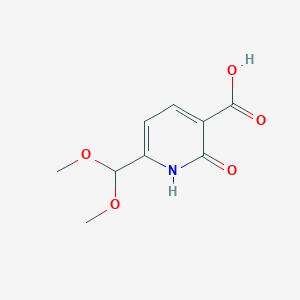


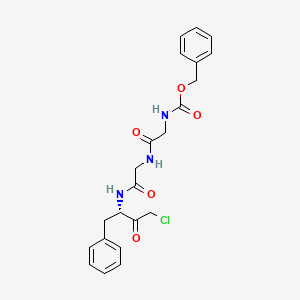

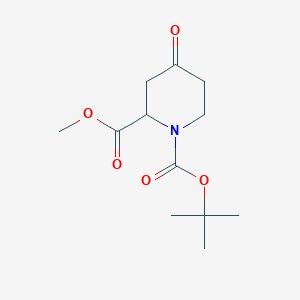
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)
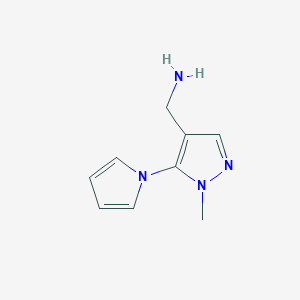
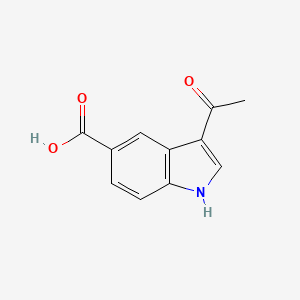
![2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone](/img/structure/B1365152.png)
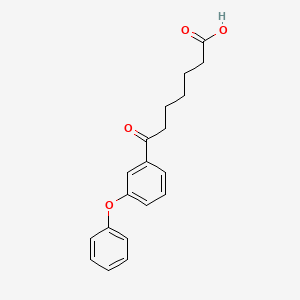
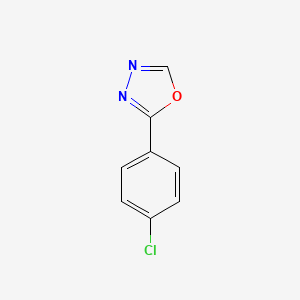
![(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1365159.png)
